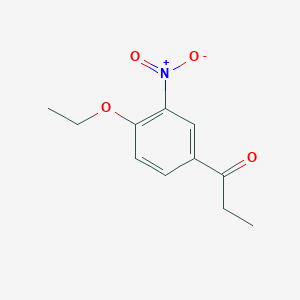

1-(4-Ethoxy-3-nitrophenyl)propan-1-one

Description

1-(4-Ethoxy-3-nitrophenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with an ethoxy group at the 4-position and a nitro group at the 3-position. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 235.23 g/mol. The compound’s structure is characterized by the electron-withdrawing nitro group and the electron-donating ethoxy group, which influence its electronic properties and reactivity.

For example, nitration of 2-hydroxy-5-methylpropiophenone using nitric acid in acetic acid or sulfuric acid yields 1-(2-hydroxy-5-methyl-3-nitrophenyl)propan-1-one . Similarly, the target compound could be synthesized by introducing the ethoxy group prior to nitration.

Properties

IUPAC Name |

1-(4-ethoxy-3-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-10(13)8-5-6-11(16-4-2)9(7-8)12(14)15/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRSDGKHRSKJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-nitrophenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the nitration of 4-ethoxyacetophenone followed by subsequent reactions to introduce the nitro group at the appropriate position on the phenyl ring. The reaction conditions typically require the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective formation of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent safety measures to handle the reactive chemicals involved. The process may also include purification steps to isolate the desired compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-3-nitrophenyl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation can reduce the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ethoxy group or the nitro group.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

1-(4-Ethoxy-3-nitrophenyl)propan-1-one has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 1-(4-Ethoxy-3-nitrophenyl)propan-1-one exerts its effects depends on its specific application. For instance, in biochemical assays, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Halogen-Substituted Propanones

Compounds such as 1-(3-fluorophenyl)propan-1-one, 1-(3-chlorophenyl)propan-1-one, and 1-(4-chlorophenyl)propan-1-one () share the propanone backbone but differ in substituents. Key comparisons include:

- Reactivity : Halogen substituents (F, Cl, Br) are meta-directing and moderately electron-withdrawing, influencing coupling reactions. For instance, these compounds undergo coupling with NHPI (2b) to yield products in 58–65% yields .

Methoxy- and Ethoxy-Substituted Propanones

1-(4-Methoxyphenyl)propan-1-one and derivatives (e.g., 1-(4-methoxy-3-nitrophenyl)propan-1-one) exhibit similarities in alkoxy substitution:

- Electronic Effects : Methoxy and ethoxy groups are ortho/para-directing and electron-donating, enhancing ring electron density. However, the nitro group at the 3-position counterbalances this effect in the target compound.

- Synthetic Applications: Methoxy-substituted propanones are intermediates in pharmaceuticals and agrochemicals. The ethoxy group in the target compound may improve lipid solubility compared to methoxy analogs .

Chalcone Derivatives (Propen-1-one)

Chalcones like 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one () and (2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one () feature α,β-unsaturated ketones:

- Reactivity: Chalcones undergo Michael additions and cyclization reactions due to the conjugated double bond, unlike saturated propanones.

- Physical Properties : The absence of a double bond in this compound likely results in a higher melting point compared to chalcones (e.g., 20432-03-5 has a reported melting point, but data for the target compound is unavailable) .

Cathinone Derivatives

Cathinones such as 4-fluoromethcathinone (4-FMC) and 3-methylmethcathinone (3-MMC) () are psychoactive amino-propanones:

- Structural Differences: The target compound lacks the methylamino side chain critical for neurotransmitter reuptake inhibition.

Nitro-Substituted Propanones

1-(2-hydroxy-5-methyl-3-nitrophenyl)propan-1-one () shares the nitro group but includes a hydroxyl substituent:

- Synthesis : Both compounds require nitration steps, but the hydroxyl group in the analog necessitates protection/deprotection strategies, whereas the ethoxy group in the target compound is stable under nitration conditions .

- Applications: Hydroxy-nitropropanones are intermediates in dye synthesis, while the ethoxy-nitro variant may serve as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

Biological Activity

1-(4-Ethoxy-3-nitrophenyl)propan-1-one is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15NO4

- CAS Number : 103204-39-3

This compound features a propanone backbone with an ethoxy and nitrophenyl substituent, which may contribute to its biological activity.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 10 nM to 33 nM in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | MCF-7 | 3.9 |

| Compound X | MDA-MB-231 | 23 - 33 |

| Compound Y | MCF-7 | 10 - 33 |

The data suggests that structural modifications can lead to enhanced antiproliferative activity, indicating the potential for developing new anticancer agents based on this scaffold.

The mechanism through which this compound exerts its biological effects is likely related to its interaction with tubulin. Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .

Study on Antitumor Activity

A notable study investigated the antitumor properties of a series of nitrophenyl derivatives, including those closely related to this compound. The results demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis in various cancer cell lines, including breast and lung cancers. The study highlighted the importance of the nitro group in enhancing biological activity .

In Vivo Studies

Further research has included in vivo models where similar compounds were tested for their efficacy against tumor growth. The results indicated a marked reduction in tumor size when treated with these derivatives, supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.